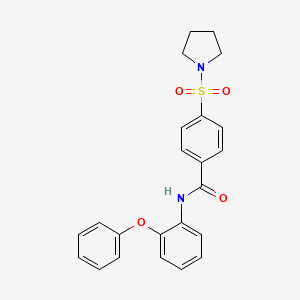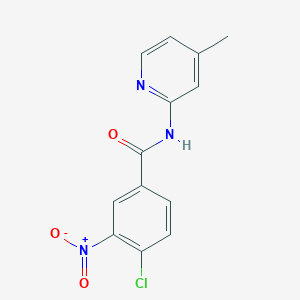
N-(2-phenoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-PHENOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE: is a synthetic organic compound that belongs to the class of benzamides It features a phenoxyphenyl group, a pyrrolidine sulfonyl group, and a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PHENOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phenoxyphenyl Intermediate: This can be achieved through the reaction of phenol with a halogenated benzene derivative under basic conditions.
Sulfonylation: The phenoxyphenyl intermediate can be reacted with a sulfonyl chloride derivative of pyrrolidine in the presence of a base to form the sulfonylated intermediate.
Amidation: The final step involves the reaction of the sulfonylated intermediate with a benzoyl chloride derivative to form the benzamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-PHENOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized under strong oxidative conditions.
Reduction: The benzamide group can be reduced to an amine under reducing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenoxyphenyl ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-PHENOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Phenoxyphenyl)benzamide: Lacks the sulfonyl and pyrrolidine groups.
4-(Pyrrolidine-1-sulfonyl)benzamide: Lacks the phenoxyphenyl group.
N-(2-Phenoxyphenyl)-4-(methylsulfonyl)benzamide: Has a methylsulfonyl group instead of a pyrrolidine sulfonyl group.
Uniqueness
N-(2-PHENOXYPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which can impart specific chemical and biological properties not found in similar compounds. This uniqueness can make it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C23H22N2O4S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-(2-phenoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H22N2O4S/c26-23(18-12-14-20(15-13-18)30(27,28)25-16-6-7-17-25)24-21-10-4-5-11-22(21)29-19-8-2-1-3-9-19/h1-5,8-15H,6-7,16-17H2,(H,24,26) |
InChI-Schlüssel |
FLKYZWCADJJPIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11694802.png)




![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11694841.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694849.png)

![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11694868.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11694870.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11694872.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11694874.png)
![(5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11694877.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11694878.png)
